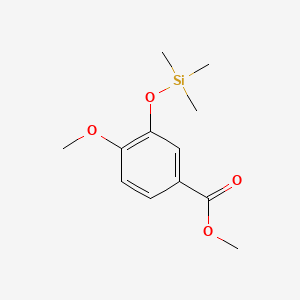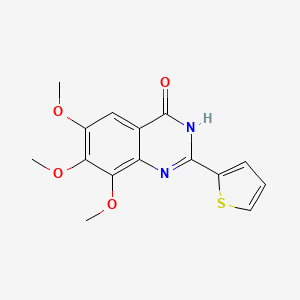
Methyl (Z)-4-octenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Octenoic acid methyl ester, also known as methyl 4-octenoate, is an organic compound with the molecular formula C9H16O2. It is an ester derived from 4-octenoic acid and methanol. This compound is characterized by its fruity odor and is commonly used in the flavor and fragrance industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Octenoic acid methyl ester can be synthesized through the esterification of 4-octenoic acid with methanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester. The general reaction is as follows:
4-Octenoic acid+MethanolAcid Catalyst4-Octenoic acid methyl ester+Water
Industrial Production Methods
In an industrial setting, the production of 4-octenoic acid methyl ester involves continuous esterification processes. The reaction mixture is continuously fed into a reactor where it is heated and catalyzed. The ester is then separated from the reaction mixture through distillation. This method ensures high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
4-Octenoic acid methyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 4-octenoic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation: The double bond in the ester can be oxidized to form epoxides or diols using oxidizing agents like peracids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride, dry ether.
Oxidation: Peracids, mild temperatures.
Major Products Formed
Hydrolysis: 4-Octenoic acid and methanol.
Reduction: 4-Octen-1-ol.
Oxidation: Epoxides or diols.
Aplicaciones Científicas De Investigación
4-Octenoic acid methyl ester has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its ester functionality.
Industry: Widely used in the flavor and fragrance industry for its fruity aroma.
Mecanismo De Acción
The mechanism of action of 4-octenoic acid methyl ester involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release 4-octenoic acid and methanol, which can then participate in further biochemical pathways. The double bond in the ester allows it to undergo addition reactions, making it a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Methyl octanoate: An ester with a similar structure but lacks the double bond.
Methyl 4-methyloctanoate: Similar ester with a methyl group on the fourth carbon.
Methyl 4-decenoate: Similar ester with a longer carbon chain.
Uniqueness
4-Octenoic acid methyl ester is unique due to the presence of the double bond in its structure, which imparts distinct chemical reactivity and properties. This double bond allows for additional reactions such as oxidation and reduction, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C9H16O2 |
|---|---|
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
methyl oct-4-enoate |
InChI |
InChI=1S/C9H16O2/c1-3-4-5-6-7-8-9(10)11-2/h5-6H,3-4,7-8H2,1-2H3 |
Clave InChI |
SSPBQLGVUAXSMH-UHFFFAOYSA-N |
SMILES canónico |
CCCC=CCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![(4S)-3-[3-(3-aminophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B13816435.png)
